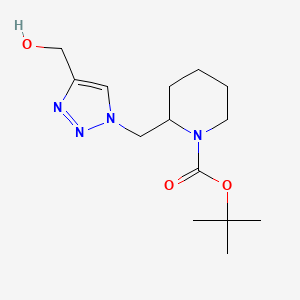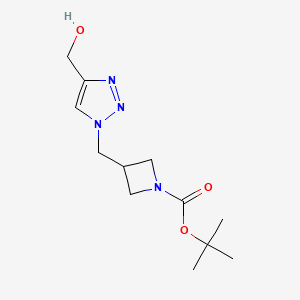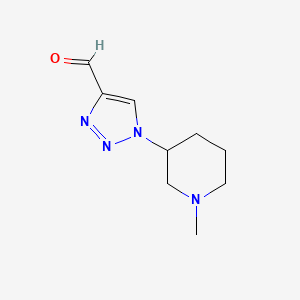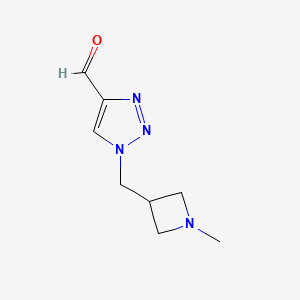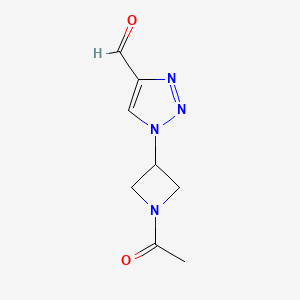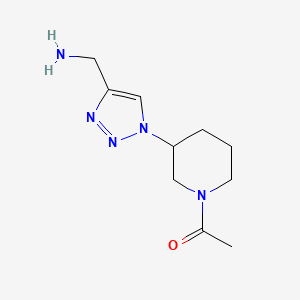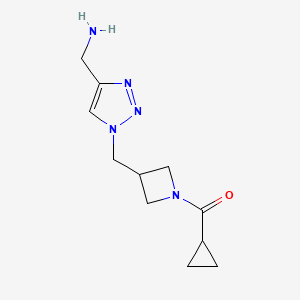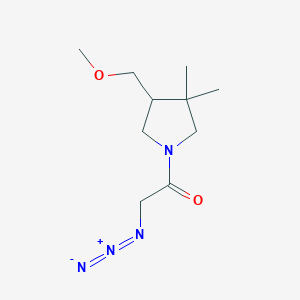
2-Azido-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Overview
Description
This compound is a derivative of azidoethanone, which is a type of organic compound containing an azide group . The azide group is a functional group characterized by the formula RN3, where R can be any organic group . In this case, the R group is a complex structure containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azide group, the pyrrolidine ring, and the ethanone group . The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions, including the Staudinger reaction, the Curtius rearrangement, and the Schmidt reaction . The specific reactions that this compound would participate in would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the azide group could make it potentially explosive, while the presence of the pyrrolidine ring could give it basic properties .Scientific Research Applications
Synthesis and Characterization
2-Azido compounds, including 2-Azido-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one, are significant in the synthesis and characterization of various chemical structures. For instance, azido and thiocyanato bridged copper(II) dimers have been synthesized and characterized, highlighting the role of azido compounds in forming complex metal structures with potential applications in magnetic, catalytic, and structural studies (Jana et al., 2012).
Corrosion Inhibition
Azido compounds have been utilized in the synthesis of cadmium(II) Schiff base complexes that show significant corrosion inhibition properties on mild steel. This application is crucial for materials science, providing insights into protecting metals from corrosion, thereby extending their life and reliability (Das et al., 2017).
Ethylene Oligomerization
Nickel(II) complexes chelated by (amino)pyridine ligands have been studied for ethylene oligomerization, showing the potential of azido derivatives in catalyzing important industrial processes. This research provides a foundation for developing new catalysts for polymer production, highlighting the versatility of azido compounds in catalysis (Nyamato et al., 2016).
Photoredox Alkylazidation of Alkenes
A study on the photoredox alkylazidation of alkenes using sodium azide and heteroarenium salts demonstrates the application of azido compounds in synthesizing azido-containing 1,4-dihydropyridines. This process is significant for creating complex molecules with potential applications in medicinal chemistry and material science (Yang et al., 2020).
Heterocyclic Betaines Synthesis
New heterocyclic betaines have been synthesized through reactions involving azido compounds, demonstrating their role in creating molecules with charge-transfer capabilities. These compounds have potential applications in the design of organic electronic devices and sensors (Funt et al., 2018).
Corrosion Inhibition Enhancement
Biologically active zinc(II) Schiff base complexes with azido ligands have shown enhanced corrosion inhibition on mild steel. This research underscores the importance of azido compounds in materials science, particularly in developing corrosion inhibitors with added biological significance (Das et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-azido-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2)7-14(5-8(10)6-16-3)9(15)4-12-13-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIIXJXMIFEFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1COC)C(=O)CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



